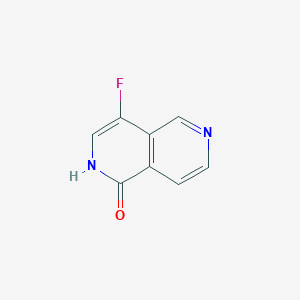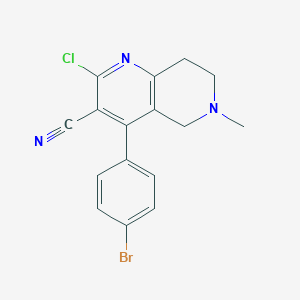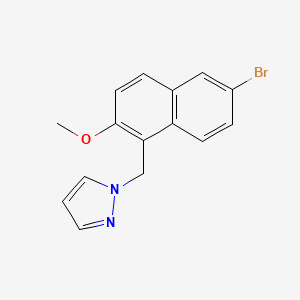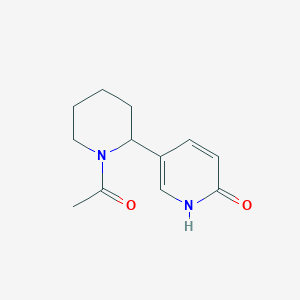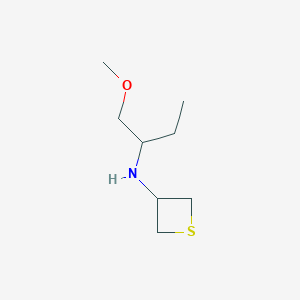![molecular formula C8H15NS B13016250 2-Thia-7-azaspiro[4.5]decane](/img/structure/B13016250.png)
2-Thia-7-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thia-7-azaspiro[45]decane is a heterocyclic compound characterized by a spirocyclic structure that incorporates both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thia-7-azaspiro[4.5]decane typically involves the reaction of dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Thia-7-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atom, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Thia-7-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including anticancer properties.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-Thia-7-azaspiro[4.5]decane involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing biochemical pathways. Additionally, the spirocyclic structure may interact with biological macromolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
1-Thia-4-azaspiro[4.5]decane: Shares a similar spirocyclic structure but differs in the position of the sulfur and nitrogen atoms.
1-Oxa-7-thia-4-azaspiro[4.5]decane: Incorporates an oxygen atom in the spirocyclic ring.
8-Oxa-2-azaspiro[4.5]decane: Contains an oxygen atom and lacks the sulfur atom present in 2-Thia-7-azaspiro[4.5]decane.
Uniqueness: this compound is unique due to the specific positioning of the sulfur and nitrogen atoms within the spirocyclic structure. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H15NS |
|---|---|
Molekulargewicht |
157.28 g/mol |
IUPAC-Name |
2-thia-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C8H15NS/c1-2-8(6-9-4-1)3-5-10-7-8/h9H,1-7H2 |
InChI-Schlüssel |
FBSCSPRKSOFKPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCSC2)CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


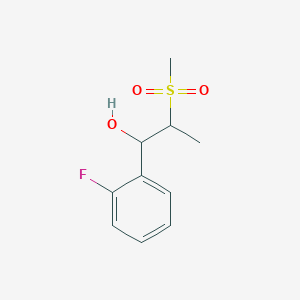
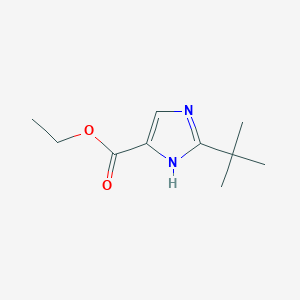

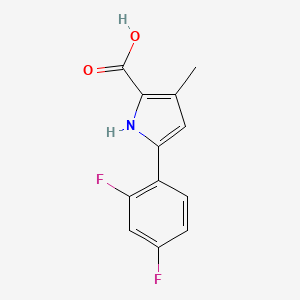
![Methyl 3-mercapto-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13016213.png)

